2-Methoxypropanamide
Description
2-Methoxypropanamide (hypothetical structure: CH₃-C(OCH₃)-CONH₂) is an organic compound featuring a propanamide backbone with a methoxy (-OCH₃) substituent at the second carbon. Based on related compounds, its molecular formula is inferred as C₄H₉NO₂ (molecular weight: 119.12 g/mol). Applications may include pharmaceutical intermediates or agrochemical precursors, though further research is required to confirm these uses.
Properties
IUPAC Name |
2-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXHNJBKGZMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22543-21-1 | |
| Record name | 2-methoxypropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypropanamide can be synthesized through several methods. One common method involves the reaction of 2-methoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced using high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 2-Methoxypropanoic acid.
Reduction: 2-Methoxypropylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxypropanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The methoxy group and amide functionality play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Methoxypropanamide with structurally related compounds, emphasizing functional group differences and their implications:
Key Comparative Insights
Physicochemical Properties
- Lipophilicity : Methoxy groups increase logP values compared to hydroxy or unsubstituted analogs, impacting membrane permeability in pharmaceuticals.
- Solubility : Hydroxypropanamide’s -OH group improves aqueous solubility, whereas methoxy-phenyl derivatives are more lipid-soluble .
Biological Activity
2-Methoxypropanamide, a derivative of propanamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and exhibits a range of effects on biological systems, particularly in the context of neurological and antimicrobial activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₄H₉NO₂
- Molecular Weight : 103.12 g/mol
This compound features a methoxy group (-OCH₃) attached to the propanamide backbone, influencing its solubility and reactivity.
Anticonvulsant Activity
Research indicates that analogs of this compound exhibit significant anticonvulsant properties. A study highlighted the effectiveness of certain substituted derivatives in animal models, demonstrating their potential to modulate voltage-gated sodium channels (VGSCs). Specifically, compounds such as lacosamide, which is structurally related to this compound, have shown to enhance sodium channel slow inactivation, making them promising candidates for epilepsy treatment .
| Compound | Dosage | Effect |
|---|---|---|
| Lacosamide (analog) | 10 μM | Significant anticonvulsant activity in mice and rats |
Antimicrobial Activity
Studies have also explored the antimicrobial efficacy of this compound and its derivatives. Research indicated that piperidine derivatives, which share structural similarities with this compound, demonstrated notable antimicrobial properties against various bacterial strains. This suggests that this compound may possess similar activity, warranting further investigation into its potential as an antimicrobial agent .
Neuroprotective Effects
In addition to its anticonvulsant properties, this compound has been implicated in neuroprotective mechanisms. The interaction with collapsin response mediator protein 2 (CRMP-2) suggests that it may play a role in neuronal health by stabilizing sodium channels and potentially influencing cellular signaling pathways involved in neuroprotection .
Study on Voltage-Gated Sodium Channels
A pivotal study utilized whole-cell patch clamp electrophysiology to investigate the effects of related compounds on VGSCs. The findings revealed that specific interactions between these compounds and CRMP-2 could significantly alter the biophysical properties of sodium channels, enhancing slow inactivation without affecting fast inactivation. This mechanism is crucial for developing new anticonvulsants based on the structure of this compound .
Antimicrobial Efficacy Study
In another study focusing on antimicrobial activity, researchers tested various piperidine derivatives against common pathogens. The results indicated that modifications to the basic structure could enhance efficacy against Gram-positive and Gram-negative bacteria. This opens avenues for further exploration of this compound's potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
